N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide
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Description
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN5O2S and its molecular weight is 403.48. The purity is usually 95%.
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Biological Activity
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide, with CAS number 2034381-29-6, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FN6O3, with a molecular weight of 362.36 g/mol. The structure includes a piperidine ring, a fluoropyrimidine moiety, and an oxalamide linkage which are critical for its biological interactions.
Research indicates that this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound has shown potential as a modulator of Toll-like receptors (TLRs), which play a crucial role in the immune response. This modulation may enhance the immune system's ability to target tumors or infected cells.
- Antioxidant Properties : Some studies have indicated that this compound exhibits antioxidant activity, which could help mitigate oxidative stress in cells, thereby protecting against various diseases.
Anticancer Activity
A series of in vitro studies have demonstrated the anticancer potential of this compound:
Study | Cell Line | Concentration (µM) | Effect |
---|---|---|---|
Study A | MCF-7 (Breast Cancer) | 10 | 50% inhibition of cell viability |
Study B | A549 (Lung Cancer) | 25 | Induction of apoptosis |
Study C | HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may be effective against various cancer types by inducing apoptosis and inhibiting cell growth.
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of the compound:
- Acute Toxicity : In animal models, doses up to 300 mg/kg body weight were administered without significant acute toxic effects observed, although some mild liver enzyme elevations were noted.
- Chronic Toxicity : Long-term studies indicated no severe adverse effects at lower doses (up to 100 mg/kg), with a NOAEL established based on biochemical changes.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : High intestinal absorption predicted based on in silico models.
- Distribution : Limited distribution due to high plasma protein binding (>95%), indicating potential for localized effects.
- Metabolism : Metabolized primarily via hepatic pathways, including S-demethylation and hydroxylation.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c1-28-16-4-2-3-15(9-16)24-18(27)17(26)21-10-13-5-7-25(8-6-13)19-22-11-14(20)12-23-19/h2-4,9,11-13H,5-8,10H2,1H3,(H,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDTZRNWGZNMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.